![molecular formula C16H13Cl2N5O2S B601077 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib CAS No. 910297-71-1](/img/structure/B601077.png)
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia . This compound is characterized by its molecular formula C16H13Cl2N5O2S and a molecular weight of 410.28 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib involves multiple steps, starting from the basic building blocks. The process typically includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a series of nucleophilic substitution reactions.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the piperazine derivative with ethylene oxide under controlled conditions to introduce the hydroxyethyl group.
Chlorination: The final step involves the chlorination of the compound to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib has several scientific research applications:
作用机制
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL and SRC family kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells .
相似化合物的比较
Similar Compounds
Dasatinib: The parent compound, known for its potent tyrosine kinase inhibitory activity.
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to Imatinib.
Uniqueness
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to its parent compound, Dasatinib .
属性
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2S/c1-8-20-12(18)5-13(21-8)22-16-19-6-11(26-16)15(25)23-14-9(7-24)3-2-4-10(14)17/h2-6,24H,7H2,1H3,(H,23,25)(H,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQFVJBGDUJCSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
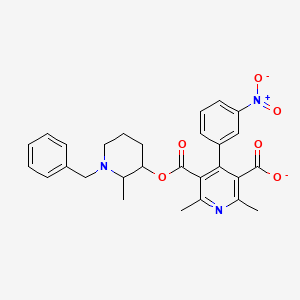
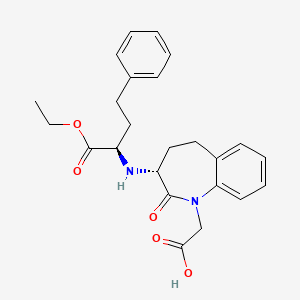
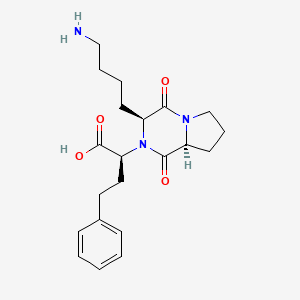
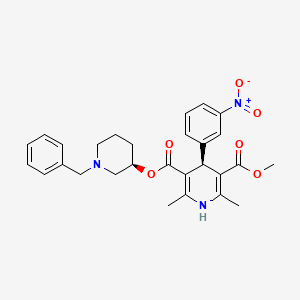
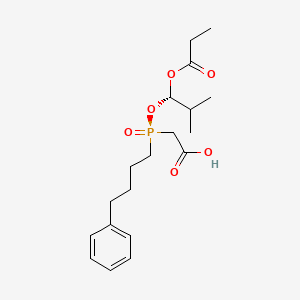

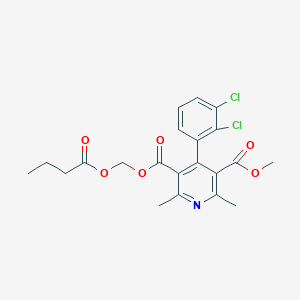
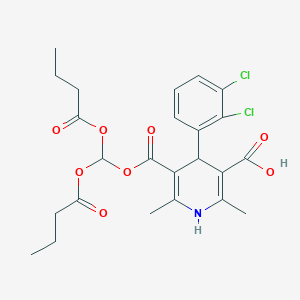
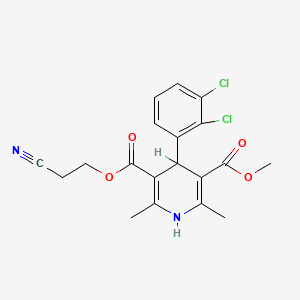

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

